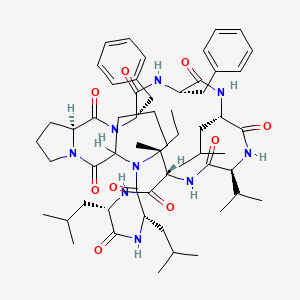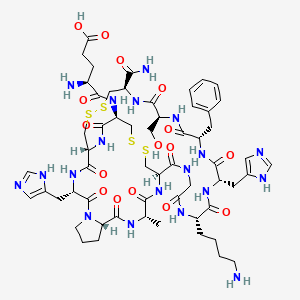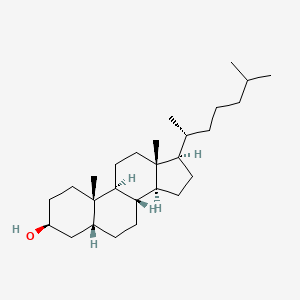
CP-457920
Overview
Description
CP 457920, also known as N-Benzyl-6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide, is a chemical compound with the molecular formula C18H17N3O3. It is a selective α5 gamma-aminobutyric acid type A receptor inverse agonist. This compound was initially developed for the treatment of vascular dementia but was later discontinued from clinical studies .
Preparation Methods
The synthesis of CP 457920 involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the naphthyridine core: This involves the cyclization of appropriate precursors to form the 1,5-naphthyridine ring system.
Introduction of the ethoxy group: The ethoxy group is introduced via an ethylation reaction.
Formation of the carboxamide group:
Benzylation: The final step involves the benzylation of the nitrogen atom to form the desired product
Chemical Reactions Analysis
CP 457920 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of naphthyridine derivatives.
Biology: The compound’s interaction with gamma-aminobutyric acid type A receptors makes it a valuable tool for studying receptor-ligand interactions.
Medicine: Although its clinical development was discontinued, CP 457920 was initially investigated for the treatment of vascular dementia.
Mechanism of Action
CP 457920 exerts its effects by selectively binding to the α5 subunit of gamma-aminobutyric acid type A receptors. This binding results in an inverse agonist effect, reducing the activity of these receptors. The molecular targets involved include the α5 subunit of gamma-aminobutyric acid type A receptors, which play a role in modulating inhibitory neurotransmission in the brain.
Comparison with Similar Compounds
CP 457920 can be compared with other similar compounds, such as:
N-Benzyl-6-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-Benzyl-6-propoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide: Similar structure but with a propoxy group instead of an ethoxy group.
N-Benzyl-6-butoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxamide: Similar structure but with a butoxy group instead of an ethoxy group
The uniqueness of CP 457920 lies in its selective binding to the α5 subunit of gamma-aminobutyric acid type A receptors, which distinguishes it from other compounds with different substituents on the naphthyridine core.
Properties
IUPAC Name |
N-benzyl-6-ethoxy-4-oxo-1H-1,5-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-15-9-8-14-16(21-15)17(22)13(11-19-14)18(23)20-10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFVZQGXKQCQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)NC=C(C2=O)C(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047254 | |
| Record name | CP-457920 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220860-50-4 | |
| Record name | CP-457920 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220860504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-457920 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-457920 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13BME2F602 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















